

Spectroscopic Profile of 4-Chloro-3-nitrobenzotrifluoride: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-3-nitrobenzotrifluoride

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chloro-3-nitrobenzotrifluoride** (CAS No. 121-17-5), a key intermediate in pharmaceutical and agrochemical synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and interpretation of these analytical methods.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Chloro-3-nitrobenzotrifluoride**. This information is critical for structural elucidation, purity assessment, and quality control.

Table 1: NMR Spectroscopic Data

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
^1H NMR	8.15	d	2.1	H-2
7.95	dd	8.7, 2.1		H-6
7.80	d	8.7		H-5
^{13}C NMR	150.2	s	-	C-3
134.5	s	-		C-5
132.8 (q)	q	34.0		C-4
128.0	s	-		C-1
125.4 (q)	q	3.8		C-6
123.0 (q)	q	273.0		-CF ₃
122.6	s	-		C-2
^{19}F NMR	-63.2	s	-	-CF ₃

Note: NMR data is typically acquired in a deuterated solvent such as CDCl₃ with TMS as an internal standard for ^1H and ^{13}C NMR, and CFCl₃ as an external standard for ^{19}F NMR. Specific data can be found in spectral databases such as SpectraBase.[\[1\]](#)

Table 2: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
1540 - 1520	Strong	Asymmetric NO ₂ Stretch
1355 - 1345	Strong	Symmetric NO ₂ Stretch
1320 - 1310	Strong	C-F Stretch
1180 - 1130	Strong	C-F Stretch
850 - 800	Medium	C-Cl Stretch
800 - 600	Medium-Weak	Ar-H Bending

Note: IR data is often acquired as a neat liquid between salt plates (e.g., NaCl or KBr) or as a KBr pellet. Specific peak values can be found in sources like the Aldrich Library of Infrared Spectra.[\[1\]](#)

Table 3: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
225	Moderate	[M] ⁺ (containing ³⁵ Cl)
227	Low	[M+2] ⁺ (containing ³⁷ Cl)
195	High	[M-NO] ⁺
179	Moderate	[M-NO ₂] ⁺
150	Moderate	[M-NO ₂ -F] ⁺
130	Low	[M-NO ₂ -Cl] ⁺

Note: Mass spectral data is typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The presence of the M+2 peak in an approximate 3:1 ratio with the molecular ion peak is characteristic of a monochlorinated compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline typical experimental protocols for the analysis of **4-Chloro-3-nitrobenzotrifluoride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-resolution NMR spectrometer, such as a Bruker AC-300 (300 MHz for ^1H), is typically employed for analysis.[\[1\]](#)

Sample Preparation:

- Dissolve approximately 10-20 mg of **4-Chloro-3-nitrobenzotrifluoride** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ^1H and ^{13}C NMR. For ^{19}F NMR, an external standard like trifluorochloromethane (CFCl_3) is commonly used.
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 10-12 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on the sample concentration.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 200-220 ppm.
- Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the lower natural abundance of ^{13}C .

^{19}F NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: -50 to -70 ppm (relative to CFCl_3).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (Neat Liquid):

- Place a small drop of liquid **4-Chloro-3-nitrobenzotrifluoride** onto a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
- Mount the plates in the spectrometer's sample holder.

FTIR Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

- Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry (MS)

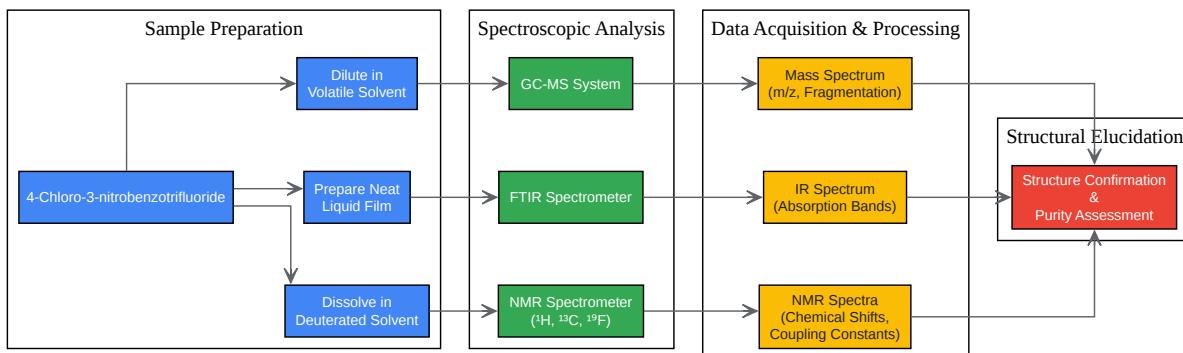
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds.

GC-MS System and Conditions:

- Gas Chromatograph: An Agilent or similar GC system.
- Column: A nonpolar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
- Injector Temperature: 250-280 °C.
- Oven Temperature Program:
 - Initial temperature: 50-70 °C, hold for 1-2 minutes.
 - Ramp: 10-15 °C/min to 280-300 °C.
 - Final hold: 5-10 minutes.
- Mass Spectrometer: A quadrupole or ion trap mass analyzer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 40-400 amu.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Chloro-3-nitrobenzotrifluoride**.

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Caption: General workflow for the spectroscopic analysis of **4-Chloro-3-nitrobenzotrifluoride**.

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References

- 1. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
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